molecular formula C18H22N2O3 B2815759 N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide CAS No. 851405-60-2

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B2815759
CAS No.: 851405-60-2
M. Wt: 314.385
InChI Key: DRFOUQDRFJPHDJ-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 7-position and a cyclopentanecarboxamide moiety attached via an ethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 7-position using methyl iodide and a base such as potassium carbonate.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced through an alkylation reaction using ethyl bromide and a base.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the reaction of the ethyl-linked quinoline derivative with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The carbonyl group at the 2-position can be reduced to form hydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: It is used as a probe to study the biological pathways involving quinoline derivatives.

    Chemical Biology: It serves as a tool to investigate the interactions between quinoline derivatives and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide: Similar structure but with a butanamide moiety instead of cyclopentanecarboxamide.

    N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide: Similar structure but with an acetamide moiety instead of cyclopentanecarboxamide.

    N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide: Similar structure but with a benzamide moiety instead of cyclopentanecarboxamide.

Uniqueness

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide moiety, which can impart different physicochemical properties and biological activities compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-23-15-7-6-13-10-14(18(22)20-16(13)11-15)8-9-19-17(21)12-4-2-3-5-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFOUQDRFJPHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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